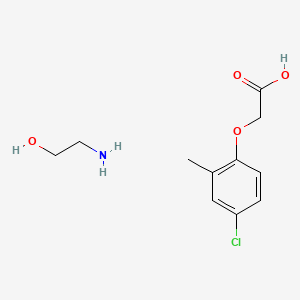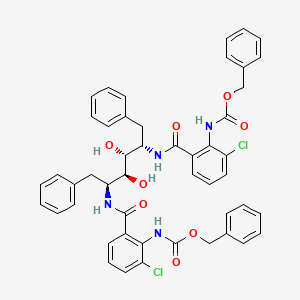
MCPA-olamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
MCPA-olamine is synthesized through a reaction between MCPA and 2-aminoethanol. The reaction involves the formation of a salt between the carboxylic acid group of MCPA and the amine group of 2-aminoethanol . The industrial production of this compound typically involves the following steps:
Synthesis of MCPA: MCPA is synthesized by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base.
Formation of this compound: MCPA is then reacted with 2-aminoethanol to form this compound.
化学反应分析
MCPA-olamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as meta-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: meta-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride.
Nucleophiles: Various nucleophiles for substitution reactions.
科学研究应用
MCPA-olamine has a wide range of scientific research applications, including:
Agriculture: It is primarily used as a herbicide to control broad-leaved weeds in crops such as wheat, oats, rye, and asparagus.
Environmental Studies: Research on the environmental fate and ecotoxicity of this compound helps in understanding its impact on soil and water ecosystems.
Biological Studies: Studies on the interaction of this compound with soil microorganisms and its effect on microbial enzyme activities.
Analytical Chemistry: Development of methods for the trace determination of this compound in various samples using techniques like high-performance liquid chromatography (HPLC).
作用机制
MCPA-olamine acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It interferes with protein synthesis, cell division, and growth in the meristematic tissues of plants . The compound is selectively absorbed and translocated within the plant, leading to uncontrolled growth and eventual death of the target weeds .
相似化合物的比较
MCPA-olamine is similar to other phenoxyacetic acid herbicides, such as:
MCPA (2-methyl-4-chlorophenoxyacetic acid): The parent compound of this compound, used for similar applications.
2,4-D (2,4-dichlorophenoxyacetic acid): Another widely used herbicide with similar mode of action but different chemical structure.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with a different chemical structure but similar auxin-like activity.
This compound is unique due to its specific formulation with 2-aminoethanol, which enhances its solubility and effectiveness as a herbicide .
属性
CAS 编号 |
6365-62-4 |
|---|---|
分子式 |
C11H16ClNO4 |
分子量 |
261.70 g/mol |
IUPAC 名称 |
2-aminoethanol;2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3.C2H7NO/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;3-1-2-4/h2-4H,5H2,1H3,(H,11,12);4H,1-3H2 |
InChI 键 |
IWMQIGXEXKJFPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















